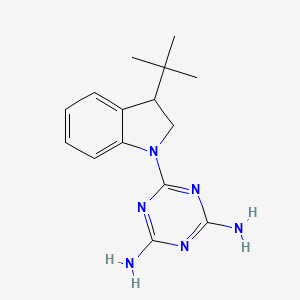![molecular formula C17H22ClN3O B7436586 3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)
3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as CLP290 and has been shown to have a variety of effects on biochemical and physiological processes. In
科学的研究の応用
CLP290 has been studied for its potential applications in a variety of scientific research areas, including neurobiology, pharmacology, and physiology. One area of particular interest is the potential use of CLP290 in the treatment of neurological disorders, such as epilepsy and neuropathic pain. CLP290 has been shown to have anticonvulsant and analgesic effects in animal models, and may have potential as a therapeutic agent in humans.
作用機序
The exact mechanism of action of CLP290 is not fully understood, but it is thought to act as a positive allosteric modulator of the TRPC6 ion channel. This ion channel is involved in a variety of physiological processes, including the regulation of calcium signaling and neuronal excitability. By modulating the activity of this ion channel, CLP290 may have effects on a variety of cellular processes.
Biochemical and Physiological Effects:
CLP290 has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its anticonvulsant and analgesic effects, CLP290 has been shown to have effects on learning and memory, anxiety, and depression. It has also been shown to have effects on cardiovascular function, including blood pressure and heart rate.
実験室実験の利点と制限
One advantage of using CLP290 in laboratory experiments is its specificity for the TRPC6 ion channel. This allows researchers to study the effects of modulating this ion channel without affecting other cellular processes. However, one limitation of using CLP290 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a variety of future directions for research with CLP290. One area of interest is the potential use of CLP290 in the treatment of neurological disorders, such as epilepsy and neuropathic pain. Further studies are needed to determine the safety and efficacy of CLP290 in humans. Additionally, the effects of CLP290 on other ion channels and cellular processes should be further explored to better understand its mechanism of action. Finally, the development of more soluble forms of CLP290 may allow for its use in a wider range of experimental settings.
合成法
The synthesis of CLP290 involves a multi-step process that begins with the reaction of 4-chloropyrazole with ethyl 2-bromo-2-methylpropanoate. This reaction produces 3-(4-chloropyrazol-1-yl)propanoic acid, which is then converted to the corresponding amide through reaction with 2-methyl-1-(3-methylphenyl)propan-1-amine. The final step involves the reduction of the amide to produce CLP290.
特性
IUPAC Name |
3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O/c1-12(2)17(14-6-4-5-13(3)9-14)20-16(22)7-8-21-11-15(18)10-19-21/h4-6,9-12,17H,7-8H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLVYDNCOGSXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)C)NC(=O)CCN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chloro-1-methylbenzimidazol-2-yl)-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7436507.png)
![2-N-methyl-2-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7436516.png)
![Ethyl 2-[1-cyano-2-[3-methyl-4-(trifluoromethoxy)phenyl]-2-oxoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B7436535.png)

![N-[3-fluoro-4-(trifluoromethyl)phenyl]-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7436550.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)
![N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)

![Propan-2-yl 3-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-methylpentanoate](/img/structure/B7436597.png)
![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)
![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)
![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)